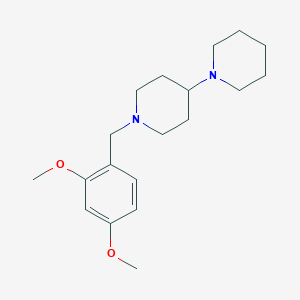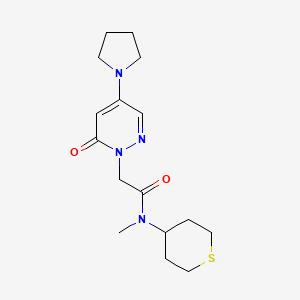![molecular formula C11H18N4S B5651969 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5651969.png)
5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the thiosemicarbazone family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Wirkmechanismus
The exact mechanism of action of 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and proteins, such as topoisomerase II, cyclooxygenase-2, and acetylcholinesterase.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol can modulate various biochemical and physiological processes. For example, it has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential efficacy in treating these diseases. Additionally, the antimicrobial and antiviral activities of 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol make it a promising candidate for the development of new antibiotics and antiviral drugs. Further research is needed to evaluate the potential of this compound in these areas.
Synthesemethoden
The synthesis of 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methylcyclohexanone with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl iodide to yield the final compound. This method has been reported to have a high yield and purity.
Eigenschaften
IUPAC Name |
3-ethyl-4-[(4-methylcyclohexylidene)amino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-3-10-12-13-11(16)15(10)14-9-6-4-8(2)5-7-9/h8H,3-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVNZFWEBYZGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=C2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5651887.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B5651913.png)
![8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5651918.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5651926.png)
![4-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5651927.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5651942.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5651952.png)
![8-(2-{[2-(4-fluorophenyl)ethyl]amino}-2-oxoethyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651954.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5651958.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5651970.png)
![2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5651982.png)